6-(4-(((6-cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-3-methylpyrimidin-4(3H)-one
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Description
6-(4-(((6-cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-3-methylpyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C19H25N5O2 and its molecular weight is 355.442. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Evaluation
Synthesis, Estrogen Receptor Binding Affinity, and Molecular Docking of Pyrimidine-Piperazine-Chromene and -Quinoline Conjugates : This study involved synthesizing substituted 2-amino-7-((6-(4-(2-hydroxyethyl) piperazin-1-yl)-2-methylpyrimidin-4-yl)oxy)-4-phenyl-4H-chromene-3-carbonitriles and quinoline derivatives. These compounds showed promising anti-proliferative activities against human breast cancer and kidney cell lines. Molecular docking indicated good binding affinity with Bcl-2 protein, suggesting potential for cancer therapy research (Parveen et al., 2017).
Antitumor Agents Development
Synthesis of Some 1,3,8-trisubstituted Pyrimido[4,5-c][2,7]-naphthyridin-6-ones as Potential Antitumor Agents : The research highlighted the synthesis of tricyclic, angular 1,3,8-trisubstituted pyrimido[4,5-c][2,7]naphthyridin-6-ones, showing inhibitory effects on leukemia L1210 cells. This indicates a pathway for developing new antitumor agents (Gangjee et al., 1984).
Antibiotics Oxidation and Deactivation
Oxidation of Antibiotics during Water Treatment with Potassium Permanganate : This study explored how widely used antibiotics are oxidized by potassium permanganate during water treatment processes. It provided insights into reaction products and pathways, suggesting permanganate as an effective agent for reducing pharmaceutical activity in water treatment, which is crucial for environmental health and safety (Hu et al., 2011).
Antimycobacterial Activity
Discovery of Antimycobacterial Spiro-piperidin-4-ones : An atom economic and stereoselective synthesis approach was utilized to create spiro-piperidin-4-ones, which were evaluated for their activity against Mycobacterium tuberculosis. One compound showed significant in vitro and in vivo activity, presenting a promising avenue for tuberculosis treatment research (Kumar et al., 2008).
Properties
IUPAC Name |
6-[4-[(6-cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-3-methylpyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2/c1-23-13-22-17(10-19(23)25)24-7-5-14(6-8-24)11-26-18-9-16(20-12-21-18)15-3-2-4-15/h9-10,12-15H,2-8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSRJPSCEVGORMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=CC1=O)N2CCC(CC2)COC3=NC=NC(=C3)C4CCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.